5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFSHHVXFPZBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with carbonyl compounds, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Difference : Incorporation of a 2-methyl-1,3-thiazol-4-yl group at position 6 and a methyl group at position 4.
- Activity: Exhibits potent antimicrobial activity against Staphylococcus aureus (inhibition zone: 22 mm), surpassing reference drugs Metronidazole (15 mm) and Streptomycin (18 mm). Moderate activity against Pseudomonas aeruginosa and Candida albicans is also observed .
- Mechanism : Enhanced lipophilicity from the thiazole ring improves membrane penetration, while the methyl group stabilizes the molecule against metabolic degradation .
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Difference : Substitution at position 6 with an imidazo[1,2-a]pyridine moiety.
- Activity: Demonstrates moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis. Notably, its MIC value against P. aeruginosa (6.25 µg/mL) is lower than Streptomycin (12.5 µg/mL), suggesting superior efficacy .
- Limitation : Docking studies indicate poor inhibitory activity against bacterial TrmD, hinting at alternative targets .
TAK-013 (Relugolix Derivative)
- Structural Difference : Features a biaryl moiety and a 3-methoxyureido-phenyl group at position 6, with a benzyl-methylamine substituent at position 5.
- Activity : Developed as a gonadotropin-releasing hormone (GnRH) receptor antagonist, TAK-013 shows high binding affinity (IC₅₀: <1 nM) and prolonged suppression of testosterone in preclinical models .
- Advantage: The thienopyrimidine-2,4-dione core enhances metabolic stability compared to earlier scaffolds like thienopyridin-4-one .
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Difference : Position 1 modified with alkyl groups (e.g., benzyl), and position 6 substituted with a 5-phenyl-1,3,4-oxadiazole ring.
- Activity : Alkylation at position 1 reduces antimicrobial potency compared to the unsubstituted parent compound. However, derivatives with 4-methylbenzyl groups retain moderate activity against S. aureus and C. albicans .
Comparative Analysis of Key Properties
Mechanistic Insights and Structure-Activity Relationships (SAR)
Position 6 Modifications :
- Electron-deficient heterocycles (e.g., thiazole, oxadiazole) enhance antimicrobial activity by promoting interactions with bacterial enzymes .
- Bulky substituents (e.g., biaryl groups in TAK-013) improve receptor binding affinity but may reduce solubility .
Position 1 Alkylation :
- Alkylation (e.g., benzyl, acetamide) generally reduces antimicrobial efficacy, likely due to steric hindrance or altered pharmacokinetics .
Phenyl vs. Methyl at C5 :
- The phenyl group at C5 in the parent compound provides a planar aromatic surface for π-π stacking, whereas methyl substitution (e.g., in 5-methyl analogs) increases metabolic stability .
Q & A
Q. What are the common synthetic routes for 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?
The synthesis typically involves constructing the thieno[2,3-d]pyrimidine core via cyclization reactions. For example, a bromoacetyl precursor can react with thioacetamide in acetic acid to form the thiazole-substituted core, followed by alkylation at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base . Subsequent purification via column chromatography (C18, 100×4 mm) ensures high yields of crystalline products .
Q. How is the structural integrity of 5-phenylthieno[2,3-d]pyrimidine derivatives verified?
¹H NMR spectroscopy is critical for confirming substitution patterns. For instance, alkylation at position 1 produces distinct shifts in the 1.5–2.0 ppm range for methyl groups and aromatic protons in the 7.0–8.5 ppm region . Mass spectrometry (e.g., 150EX chromatograph) and elemental analysis further validate molecular formulas and purity .
Q. What methodologies are used to evaluate the biological activity of this compound?
Antimicrobial activity is assessed using disk diffusion or microdilution assays against pathogens like Staphylococcus aureus. A derivative with a 2-methylthiazole substituent showed higher activity than metronidazole and streptomycin, suggesting structure-dependent efficacy . Dose-response curves and minimum inhibitory concentration (MIC) values are key metrics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in alkylation steps?
Solvent choice (e.g., DMF vs. acetonitrile) and base strength (K₂CO₃ vs. NaH) significantly influence alkylation efficiency. For example, DMF promotes solubility of hydrophobic intermediates, while potassium carbonate minimizes side reactions . Reflux conditions (80–100°C) and extended reaction times (12–24 hours) enhance conversion rates .
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies may arise from substituent positioning or steric effects. For instance, the 6-(2-methylthiazole) derivative exhibits stronger antimicrobial activity than non-thiazole analogs due to enhanced membrane penetration . Comparative molecular docking studies can identify binding affinity differences at target sites (e.g., bacterial topoisomerases) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Computational approaches like molecular dynamics simulations or density functional theory (DFT) can predict interactions with biological targets (e.g., DNA gyrase). Experimental validation via enzyme inhibition assays (e.g., measuring IC₅₀ against E. coli topoisomerase IV) or fluorescence quenching studies provides mechanistic insights .
Q. How can researchers ensure reproducibility in synthetic protocols for derivatives?
Strict control of reaction variables (e.g., stoichiometry, solvent purity, and temperature) is essential. For example, recrystallization from ethanol improves purity (>95%) by removing unreacted precursors . Detailed reporting of spectral data (e.g., NMR peak assignments) and chromatographic conditions (e.g., C18 column parameters) minimizes variability .
Q. What comparative analyses exist between 5-phenylthieno[2,3-d]pyrimidine derivatives and other pyrimidine-based compounds?
Thieno[2,3-d]pyrimidines often exhibit superior thermal stability (decomposition >250°C) compared to pyrrolo[2,3-d]pyrimidines due to sulfur’s electron-withdrawing effects . Bioactivity comparisons with imidazolidine-dione derivatives highlight the importance of the thiophene ring in enhancing antimicrobial potency .
Q. What strategies are effective in assessing the compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal phase transitions and moisture sensitivity .
Q. How can derivatization at specific positions enhance pharmacological properties?
Functionalization at position 6 with electron-withdrawing groups (e.g., chloro or thiazole) improves bioactivity, while alkylation at position 1 increases lipophilicity and blood-brain barrier penetration . Structure-activity relationship (SAR) studies guide rational design for target-specific applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
